Fluconazole

  • This product is not intended for human or veterinary use. For research use only.
  • Catalog No.:

    S528110
  • CAS No.:

    86386-73-4
  • Molecular Formula:

    C13H12F2N6O
  • Molecular Weight:

    306.27 g/mol
  • Purity:

    >98% (or refer to the Certificate of Analysis)
  • Please Inquire

Fluconazole is a triazole antifungal agent that is effective against most Candida strains. In vivo fluconazole at 0.5-100 mg/kg demonstrates protective activity in various experimental animal models of systemic fungal diseases including aspergillosis, blastomycosis, candidiasis, coccidioidomycosis, cryptococcosis, and histoplasmosis.
Fluconazole is used to treat adult neutropenic patients with invasive candidiasis (IC).
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
Fluconazole is an antifungal agent with broad-spectrum antimicrobial activity. It is employed for the remediation of oral, esophagal and vaginal candidiasis and other serious systemic candidal infections. The drug is also effective against meningitis caused by Cryptococcus neoformans.
This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.
Fluconazole is a synthetic triazole with antifungal activity. Fluconazole preferentially inhibits fungal cytochrome P-450 sterol C-14 alpha-demethylation, resulting in the accumulation of fungal 14 alpha-methyl sterols, the loss of normal fungal sterols, and fungistatic activity. Mammalian cell demethylation is much less sensitive to fluconazole inhibition.
Fluconazole is a triazole fungistatic agent used in the treatment of systemic and superficial fungal infections. Fluconazole therapy can cause transient mild-to-moderate serum aminotransferase elevations and is a known cause of clinically apparent acute drug induced liver injury.
Fluconazole is a member of the class of triazoles that is propan-2-ol substituted at position 1 and 3 by 1H-1,2,4-triazol-1-yl groups and at position 2 by a 2,4-difluorophenyl group. It is an antifungal drug used for the treatment of mucosal candidiasis and for systemic infections including systemic candidiasis, coccidioidomycosis, and cryptococcosis. It has a role as a P450 inhibitor, an environmental contaminant and a xenobiotic. It is a difluorobenzene, a conazole antifungal drug, a triazole antifungal drug and a tertiary alcohol. It derives from a 1,3-difluorobenzene. It derives from a hydride of a 1H-1,2,4-triazole.

CAS Number 86386-73-4
Product Name Fluconazole
IUPAC Name 2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol
Molecular Formula C13H12F2N6O
Molecular Weight 306.27 g/mol
InChI InChI=1S/C13H12F2N6O/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-16-6-18-20)5-21-9-17-7-19-21/h1-3,6-9,22H,4-5H2
InChI Key RFHAOTPXVQNOHP-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O
Solubility slightly soluble in water
Poorly soluble in water but can be dissolved in organic solvents such as chloroform, propylene glycol, and polyethoxylated castor oil (preparation for IV use but dangerous for dogs)
Slightly soluble in water and saline
In water, 4,363 mg/L at 25 °C (est)
1.39e+00 g/L
34.9 [ug/mL]
Synonyms Apo Fluconazole, Apo-Fluconazole, Béagyne, Diflucan, Fluc Hexal, Flucobeta, FlucoLich, Fluconazol AbZ, Fluconazol AL, Fluconazol Isis, Fluconazol ratiopharm, Fluconazol Stada, Fluconazol von ct, Fluconazol-Isis, Fluconazol-ratiopharm, Fluconazole, Flunazul, Fungata, Lavisa, Loitin, Neofomiral, Oxifungol, Solacap, Triflucan, UK 49858, UK-49858, UK49858, Zonal
Canonical SMILES C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O
Purity >98% (or refer to the Certificate of Analysis)
Physical Description Solid
Color/Form White crystalline powder
Crystals from ethyl acetate/hexane
Molecular Weight 306.27 g/mol
XLogP3 0.4
Exact Mass 306.1041
Boiling Point 579.8
LogP 0.5
0.5 (LogP)
log Kow = 0.25 at 25 °C (est)
0.4
Appearance White to off-white crystalline powder.
Melting Point 138-140 °C
138-140°C
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
UNII 8VZV102JFY
GHS Hazard Statements Aggregated GHS information provided by 294 companies from 27 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 294 companies. For more detailed information, please visit ECHA C&L website;
Of the 26 notification(s) provided by 293 of 294 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (79.52%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (72.35%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (18.43%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360 (70.65%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (13.99%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H371 (55.63%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
H372 (52.56%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H412 (12.97%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Drug Indication Fluconazole can be administered in the treatment of the following fungal infections[L11043]: 1) Vaginal yeast infections caused by Candida 2) Systemic Candida infections 3) Both esophageal and oropharyngeal candidiasis 4) Cryptococcal meningitis 5) UTI (urinary tract infection) by Candida 6) Peritonitis (inflammation of the peritoneum) caused by Candida **A note on fungal infection prophylaxis** Patients receiving bone marrow transplantation who are treated with cytotoxic chemotherapy and/or radiation therapy may be predisposed to candida infections, and may receive fluconazole as prophylactic therapy.[L11043] **A note on laboratory testing** Obtaining specimens for fungal culture and other important laboratory studies such as serology or pathology is advised before starting fluconazole therapy in order to isolate the organisms to be eliminated through treatment. It is permissible to start therapy before the results are available, however, adjusting the therapy once laboratory results confirm the causative organism may be necessary.[L11043]
FDA Label
Livertox Summary Fluconazole is a triazole fungistatic agent used in the treatment of systemic and superficial fungal infections. Fluconazole therapy can cause transient mild-to-moderate serum aminotransferase elevations and is a known cause of clinically apparent acute drug induced liver injury.
Drug Classes Antifungal Agents
Therapeutic Uses Mesh Heading: Antifungal agents
MEDICATION: Antifungal; Orally active bistriazole antifungal agent
MEDICATION (VET): Used to treat systemic mycoses, particularly CNS-related conditions in dogs.
Fluconazole ... /is/ indicated for the prophylaxis of febrile neutropenia in patients with hematologic malignancies. /NOT included in US product labeling/
Fluconazole ... /is/ indicated in the treatment of extrameningeal crytococcosis caused by Cryptococcus neoformans. /NOT included in US product labeling/
Fluconazole ... /is/ indicated in the treatment of tinea manuum (ringworm of the hand). /NOT included in US product labeling/
Fluconazole ... /is/ indicated in the treatment of fungal septicemia. /NOT included in US product labeling/
Fluconazole ... /is/ indicated in the treatment of fungal pneumonia. /NOT included in US product labeling/
Fluconazole is indicated in the treatment of febrile neutropenia when fungal infections are suspected or proven. /NOT included in US product labeling/
Fluconazole ... /is/ indicated in nonimmunocompromised patients for the treatment of onychomycosis caused by tinea unguium, Trichophyton species and Candida species. /NOT included in US product labeling/
Fluconazole is indicated for the treatment and suppression of cryptococcal meningitis. /Included in US product labeling/
Fluconazole ... /is/ indicated in the treatment of pulmonary and disseminated coccidioidomycosis caused by Coccidioides immitis. /NOT included in US product labeling/
Fluconazole ... /is/ indicated in the treatment of vulvovaginal candidiasis caused by Candida species. /Included in US product labeling/
Fluconazole ... /is/ indicated for the treatment of serious infections, including peritonitis, pneumonia, and urinary tract infections, caused by susceptible Candida species. /Included in US product labeling/. Fluconazole is also indicated for the treatment of systemic infections caused by Candida species in neonates. /NOT included in US product labeling/
Fluconazole ... /is/ indicated for the treatment of esophageal and oropharyngeal candidiasis (thrush) caused by Candida species. /Included in US product labeling/
Fluconazole is indicated for the prophylaxis of candidiasis in patients undergoing bone marrow transplant who receive cytotoxic chemotherapy and/or radiation therapy. /Included in US product labeling/
Pharmacology Fluconazole has been demonstrated to show fungistatic activity against the majority of strains of the following microorganisms, curing fungal infections[L11043]: _Candida albicans, Candida glabrata (Many strains are intermediately susceptible), Candida parapsilosis, Candida tropicalis, Cryptococcus neoformans_ This is achieved through steroidal inhibition in fungal cells, interfering with cell wall synthesis and growth as well as cell adhesion, thereby treating fungal infections and their symptoms.[L11043,A174325,A174343] The fungistatic activity of fluconazole has also been shown in normal and immunocompromised animal models with both systemic and intracranial fungal infections caused by _Cryptococcus neoformans_ and for systemic infections caused by Candida albicans.[L11043] It is important to note that resistant organisms have been found against various strains of organisms treated with fluconazole.[A178759,A178762,A178765] This further substantiates the need to perform susceptibility testing when fluconazole is considered as an antifungal therapy.[A178768,A178786] **A note on steroidal effects of fluconazole** There has been some concern that fluconazole may interfere with and inactivate human steroids/hormones due to the inhibition of hepatic cytochrome enzymes.[L6496] Fluconazole has demonstrated to be more selective for _fungal_ cytochrome P-450 enzymes than for a variety of mammalian cytochrome P-450 enzymes. Fluconazole 50 mg administered daily for up to 28 days in individuals of reproductive age has been show to have no effect on testosterone plasma concentrations of males and plasma concentrations of steroids in females. A 200-400 mg dose of fluconazole showed no clinically relevant effect on steroid levels or on ACTH-stimulated steroid response in healthy males, in one clinical study mentioned on the European Medicines Agency label.[L6496] Other studies have shown no significant effects of fluconazole on steroid levels, further confirming these data.[A174358,A178780]
Fluconazole is a synthetic triazole with antifungal activity. Fluconazole preferentially inhibits fungal cytochrome P-450 sterol C-14 alpha-demethylation, resulting in the accumulation of fungal 14 alpha-methyl sterols, the loss of normal fungal sterols, and fungistatic activity. Mammalian cell demethylation is much less sensitive to fluconazole inhibition.
MeSH Pharmacological Classification 14-alpha Demethylase Inhibitors
ATC Code D - Dermatologicals
D01 - Antifungals for dermatological use
D01A - Antifungals for topical use
D01AC - Imidazole and triazole derivatives
D01AC15 - Fluconazole
J - Antiinfectives for systemic use
J02 - Antimycotics for systemic use
J02A - Antimycotics for systemic use
J02AC - Triazole derivatives
J02AC01 - Fluconazole
Mechanism of Action Fluconazole is a very selective inhibitor of fungal cytochrome P450 dependent enzyme _lanosterol 14-α-demethylase_. This enzyme normally works to convert _lanosterol_ to _ergosterol_, which is necessary for fungal cell wall synthesis. The free nitrogen atom located on the azole ring of fluconazole binds with a single iron atom located in the heme group of lanosterol 14-α-demethylase.[A178774] This prevents oxygen activation and, as a result, inhibits the demethylation of lanosterol, halting the process of ergosterol biosynthesis.[A178777] Methylated sterols are then found to accumulate in the fungal cellular membrane, leading to an arrest of fungal growth.[A178774] These accumulated sterols negatively affect the structure and function of the fungal cell plasma membrane.[A16632] Fluconazole resistance may arise from an alteration in the amount or function of the target enzyme (lanosterol 14-α-demethylase), altered access to this enzyme, or a combination of the above.[A16632] Other mechanisms may also be implicated, and studies are ongoing.[A178783]
Fluconazole usually is fungistatic in action. Fluconazole and other triazole-derivative antifungal agents (e.g., itraconazole, terconazole) appear to have a mechanism of action similar to that of the imidazole-derivative antifungal agents (e.g., butoconazole, clotrimazole, econazole, ketoconazole, miconazole, oxiconazole). Like imidazoles, fluconazole presumably exerts its antifungal activity by altering cellular membranes resulting in increased membrane permeability, leakage of essential elements (eg, amino acids, potassium), and impaired uptake of precursor molecules (eg, purine and pyrimidine precursors to DNA). Although the exact mechanism of action of fluconazole and other triazoles has not been fully determined, the drugs inhibit cytochrome P-450 14-a-desmethylase in susceptible fungi, which leads to accumulation of C-14 methylated sterols (e.g., lanosterol) and decreased concentrations of ergosterol. It appears that this may occur because a nitrogen atom (N-4) in the triazole molecule binds to the heme iron of cytochrome P-450 14-a-desmethylase in susceptible fungi. Unlike some imidazoles (eg, clotrimazole, econazole, miconazole, oxiconazole) that suppress ATP concentrations in intact cells and spheroplasts of C. albicans, fluconazole does not appear to have an appreciable effect on ATP concentrations in the organism. It is unclear whether this effect is related to the in vivo antifungal effects of the drugs. Fluconazole generally is fungistatic against Candida albicans when the organism is in either the stationary or early logarithmic phase of growth.
Fungistatic; may be fungicidal, depending on the concentration; azole antifungals interfere with cytochrome P450 enzyme activity, which is necessary for the demethylation of 14-alpha-methylsterols to ergosterol. Ergosterol, the principal sterol in the fungal cell membrane, becomes depleted. This damages the cell membrane, producing alterations in membrane functions and permeability. In Candida albicans, azole antifungals inhibit transformation of blastospores into invasive mycelial form.
Vapor Pressure 3.0X10-9 mm Hg at 25 °C (est)
Pictograms
Health Hazard Irritant

Irritant;Health Hazard

Other CAS 86386-73-4
Wikipedia Fluconazole
Drug Warnings Although serious adverse hepatic effects have been reported only rarely with fluconazole, the possibility that these effects may occur during fluconazole therapy should be considered. Fluconazole therapy should be discontinued if signs and symptoms consistent with liver disease develop. If abnormal liver function test results occur during fluconazole therapy, the patient should be monitored for the development of more severe hepatic injury.
Serious hepatic reactions (eg, necrosis, clinical hepatitis, cholestasis, fulminant hepatic failure) have been reported rarely in patients receiving fluconazole therapy. The manufacturer states that a clear relationship between these hepatic effects and daily dosage, duration of therapy, gender, or age has not been demonstrated. While hepatotoxicity usually has been reversible, fatalities have been reported. Fatalities principally have occurred in patients with serious underlying disease (eg, AIDS, malignancy) who were receiving fluconazole concomitantly with other drugs; however, at least one fatality involved an immunocompetent geriatric individual with renal impairment who developed fulminant hepatic necrosis within 10 days after fluconazole therapy was initiated.
Mild, transient increases (1.5-3 times the upper limit of normal) in serum concentrations of AST (SGOT), ALT (SGPT), alkaline phosphatase, gamma-glutamyltransferase (GGT, gamma-glutamyl transpeptidase, GGTP), and bilirubin have been reported in about 5-7% of patients receiving fluconazole. In most reported cases, concentrations returned to pretreatment levels either during or after fluconazole therapy and were not associated with hepatotoxicity. However, higher increases in serum transaminase concentrations (8 or more times the upper limit of normal), which required discontinuance of the drug, have been reported in about 1% of patients receiving fluconazole. Any patient who develops abnormal liver function test results while receiving fluconazole should be closely monitored for the development of more severe hepatic injury.
Because potentially fatal exfoliative skin disorders have been reported rarely in patients with a serious underlying disease receiving fluconazole, the possibility that these effects can occur should be considered. Immunocompromised patients (e.g., patients with HIV infections) who develop rash during fluconazole therapy should be monitored closely and the drug discontinued if the lesions progress.
For more Drug Warnings (Complete) data for FLUCONAZOLE (17 total), please visit the HSDB record page.
Biological Half Life The terminal elimination half-life in the plasma is approximately 30 hours (range: 20-50 hours) after oral administration. The long plasma elimination half-life supports a single dose therapy for vaginal candidiasis, once daily and once weekly dosing for other indications.. Patients with renal failure may require dosage adjustment, and half-life can be significantly increased in these patients.
The plasma elimination half-life of fluconazole in adults with normal renal function is approximately 30 hours (range: 20-50 hours). In one study, plasma elimination half-life of the drug was 22 hours after the first day of therapy and 23.8 and 28.6 hours after 7 and 26 days of therapy, respectively.
In a limited, single-dose study in HIV-infected adults, the plasma elimination half-life of fluconazole averaged 32 hours (range: 25-42 hours) in those with absolute helper/inducer (CD4+, T4+) T-cell counts greater than 200 cu m and 50 hours (range: 32-69 hours) in those with CD4+ T-cell counts less than 200 cu m. In other single-dose studies in a limited number of HIV-infected adults with CD4+ T-cell counts less than 200 cu m, the plasma elimination half-life of the drug averaged 35-40 hours (range 22-75 hours).
The mean plasma half-life of fluconazole in children 9 months to 15 years of age has ranged from about 15-25 hours. In a limited study in premature neonates who received IV fluconazole once every 72 hours, the plasma half-life decreased over time, averaging 88 hours after the first dose and 55 hours after the fifth dose (day 13).
Use Classification Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Fungicides
Methods of Manufacturing K. Richardson, United Kingdom 2099818; US patent 4404216 (1982, 1983 both to Pfizer).
Analytic Laboratory Methods Analyte: fluconazole; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: fluconazole; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards
Analyte: fluconazole; matrix: chemical purity; procedure: dissolution in glacial acetic acid; titration with perchloric acid using an anhydrous electrode system
Analyte: fluconazole; matrix: animal feed; procedure: high-performance liquid chromatography with ultraviolet detection at 210 nm
For more Analytic Laboratory Methods (Complete) data for FLUCONAZOLE (7 total), please visit the HSDB record page.
Clinical Laboratory Methods Analyte: fluconazole; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 260 nm; limit of detection: 1 ng/mL
Analyte: fluconazole; matrix: blood (serum); procedure: high-performance liquid chromatography with ultraviolet detection at 210 nm
Analyte: fluconazole; matrix: blood (serum, plasma); urine; cerebral spinal fluid; procedure: high-performance liquid chromatography with ultraviolet detection at 260 nm; limit of detection: 200 ng/mL
Analyte: fluconazole; matrix: blood (plasma); saliva; procedure: high-performance liquid chromatography with ultraviolet detection at 261 nm; limit of quantitation: 100 ng/mL (plasma); 1000 ng/mL (saliva)
Storage Conditions Fluconazole tablets should be stored in tight containers at a temperature less than 30 °C; fluconazole powder for oral suspension should be stored at a temperature less than 30 °C.
Interactions Concurrent use of fluconazole and short-acting benzodiazepines, such as midazolam, may increase the concentration of the benzodiazepine and increase the psychomotor effects; consider decreasing the benzodiazepine dose and monitor the patient carefully for signs of increased benzodiazepine exposure.
Concurrent use of fluconazole and/or itraconazole with tolbutamide, chlorpropamide, glyburide, or glipizide has increased the plasma concentrations of these sulfonylurea agents; hypoglycemia has been noted; blood glucose concentrations should be monitored, and the dose of the oral hypoglycemic agent may need to be reduced.
... In a small study, fluconazole was given with terfenadine and a small pharmacokinetic interaction was found; although no change in cardiac repolarization or accumulation of parent terfenadine was found, concurrent use of terfenadine with fluconazole at doses of 400 mg or greater per day is contraindicated.
Concurrent use of cisapride with fluconazole ... is contraindicated; concurrent use of this antifungal may inhibit the cytochrome P450 enzyme metabolic pathways, resulting in elevated plasma concentrations of cisapride ; this has led to ventricular arrhythmias, including torsades de pointes and QT prolongation ...
For more Interactions (Complete) data for FLUCONAZOLE (17 total), please visit the HSDB record page.
Dates Modify: 2022-06-16

Epidemiology and Antifungal Susceptibility of Candida Species causing Blood Stream Infections: An Eastern India Perspective

Mandira Chakraborty, Hasina Banu, Manoj Kumar Gupta
PMID: 34472809   DOI:

Abstract

Candidemia is the fourth common cause of blood stream infection worldwide leading to increased mortality and morbidity. A paradigm shift of Candida albicans to Non-albicans candida (NAC) had led to the increase in resistance to empirically used antifungals. So, an epidemiological study and antifungal susceptibility is essential for meticulous use of antifungals.
To find out the prevalence and antifungal susceptibility of Candida species causing candidemia.
automated blood culture done in BACTEC system followed by its identification and susceptibility testing in VITEK-2 system.
Non-albicans candida was isolated from 73% cases of candidemia. The commonest isolate among neonates and adults were C.krusei and C.tropicalis respectively. C.haemulonii was significantly high among adult population while C.krusei was significantly high among the neonates. 10.4% NAC isolates were resistant to amphotericin B, flucytosine resistance among 37% NAC isolates and among 44% C.albicans isolates, fluconazole resistance was found among 13% and 15% of NAC and C. albicans respectively. Echinocandins were comparatively sensitive to the candida spp.


The Role of Candida Albicans in Routine Clinically Suspected Otomycosis

F M Amona, R Wend-Lasida Ouedraogo, I Sangare, A Elola
PMID: 34499919   DOI:

Abstract

Candida albicans and non-albicans Candida species are considered as commensal yeasts of many cavities including the external auditory canal (EAC) in healthy individuals. These fungal microorganisms can also act as opportunist pathogens and cause otomycosis. In this study, the patients of clinically suspected otomycosis were specifically investigated mycologically to elucidate the role of Candida albicans and non-albicans Candida species.
A prospective observational study was conducted from July 2016 and June 2017 at the Laboratory of Parasitology and Mycology of the Sourô SANOU University Hospital in Bobo-Dioulasso, Burkina Faso. Identification of Candida isolates was using conventional phenotypic methods. Antifungal susceptibility tests were carried out by disk diffusion method in accordance with CLSI standard document M44-A for yeasts.
Out of 160 patients with clinically diagnosed otomycosis, 77(48.1%) were investigated positive for Candida species. Candida albicans (61%) was the most isolated species and non-albicans Candida species accounted for 39% of the isolates, with mainly Candida spp (22.1%), Candida krusei (10.4%), Candida dubliniensis (5.2%) and Candida glabrata (1.3%). Nystatin showed the highest efficacy (95.9%), followed by ketoconazole (90.4%), clotrimazole (83.6%), miconazole (72.6%) and amphotericin B (63.0%).
Otomycosis due to Candida species should be especially considered, since they have a wide number of potential virulence factors that cause fungal infections. Also, antifungal susceptibility testing should be performed in order to select the appropriate antifungal therapy.


Risk factors for isolation of fluconazole and echinocandin non-susceptible

Matthaios Papadimitriou-Olivgeris, Anastasia Spiliopoulou, Fotini Fligou, Ekaterini Tsiata, Fevronia Kolonitsiou, Alexandra Nikolopoulou, Chrysavgi Papamichail, Iris Spiliopoulou, Markos Marangos, Myrto Christofidou
PMID: 34431765   DOI: 10.1099/jmm.0.001401

Abstract

Resistance rates to azoles and echinocandins of
spp. increased over the last decade.
Widespread use of antifungals could lead to development and dissemination of resistant
spp.
To identify risk factors for isolation of
spp. non-susceptible to either fluconazole or echinocandins.
All patients hospitalized in the Intensive Care Unit (ICU) of the University General Hospital of Patras, Greece with
spp. isolated from clinical specimens during a ten-year period (2010-19) were included.
isolates were identified using Vitek-2 YST card. Consumption of antifungals was calculated.
During the study period, 253 isolates were included.
. non-
predominated (64.4 %) with
being the most commonly isolated (42.3 %) followed by
(nomenclatural change to
; 8.7 %) and
(11.9 %). Among all isolates, 45.8 and 28.5 % were non-susceptible and resistant to fluconazole, respectively. Concerning echinocandins, 8.7 % of isolates were non-susceptible to at least one echinocandin (anidulafungin or micafungin) and 3.1 % resistant. Multivariate analysis revealed that hospitalization during 2015-19, as compared to 2010-14, isolate being non-
or non-susceptible to at least one echinocandin was associated with isolation of fluconazole non-susceptible isolate. Administration of echinocandin, isolate being
or
, or
spp. non-susceptible to fluconazole were independently associated with isolation of
spp. non-susceptible to at least one echinocandin. Fluconazole's administration decreased during the study period, whereas liposomal-amphotericin B's and echinoncandins' administration remained stable.
Fluconazole's non-susceptibility increased during the study period, despite the decrease of its administration. Although echinocandins' administration remained stable, non-susceptibility among
spp. increased.


Antifungal Effects of Herbal Extracts and Fluconazole on Heat-polymerized Acrylic Denture Base Resin as Denture Cleanser: An

Supraja Volety, Prajna P Shetty, Krishna Kumar, Gautam Shetty
PMID: 34257176   DOI:

Abstract

The study aimed to investigate the antifungal effects of herbal extracts and fluconazole on heat-polymerized acrylic denture base resin as a denture cleanser.
Several essential oils, such as origanum oil and grape seed oil and commercially available antifungal agent fluconazole were used as denture cleansers and their antifungal efficacy was evaluated using a spectrophotometer. Overall, 68 samples were obtained and were divided into four groups, each containing 17 samples. These samples were immersed in Sabouraud dextrose broth consisting of
for 16 hours and later in these antifungal solutions for 8 hours and their antifungal efficacy was measured. Data were subjected to an ANOVA test.
Among the study groups origanum oil showed the maximum antifungal activity with a mean optical density at 0.072 ± 0.014 followed by fluconazole (0.094 ± 0.155), and least by grape seed oil (0.190 ± 0.071).
Results of this
study showed that origanum oil was more effective than commercially available antifungal agents, and among the tested groups oregano oil was a potential agent in lowering the
colony.
Origanum oil, being a herbal product, can be considered as a denture cleanser and also be used as an effective alternative to commercially available antifungal agents without any side effects.


Cryptococcal infection presenting as soft tissue abscess and arthritis: Case report

Yong Jin Cho, Song Iy Han, Sung-Chul Lim
PMID: 34260570   DOI: 10.1097/MD.0000000000026656

Abstract

Cryptococcal infection has been documented in immunocompromised patients. AIDS and renal transplant recipients account for majority of the cases. Most cases present with central nervous system or disseminated disease, with only few presenting soft tissue, bone, and joint manifestations.
We present a case of soft tissue mass in a 66-year-old female renal transplant recipient and that of arthritis in a 64-year-old immunocompetent man who presented pseudogout arthropathy. Chest radiographies of both cases were negative. Biopsy revealed cryptococcal organisms. Blood culture or cerebrospinal fluid sampling indicated positive results for cryptococcal antigen.
Cryptococcus neoformans was recovered in the wound culture.
The patients received intravenous fluconazole and flucytosine, followed by oral fluconazole administration.
Symptomatic improvements were achieved and no subsequent relapses were observed.
The authors experienced 2 cases of cryptococcosis with very unusual clinical presentation. Early clinical suspicion and serum cryptococcal antigen testing can help in rapid appropriate diagnosis in immunocompetent as well as immunocompromised patients even in the absence of pulmonary involvement.


Two Crystal Forms of a Hydrated 2:1 β-Cyclodextrin Fluconazole Complex: Single Crystal X-ray Structures, Dehydration Profiles, and Conditions for Their Individual Isolation

Andrea Sala, Zakiena Hoossen, Alessia Bacchi, Mino R Caira
PMID: 34361579   DOI: 10.3390/molecules26154427

Abstract

Inclusion complexes between cyclodextrins (CDs) and active pharmaceutical ingredients (APIs) have potential for pharmaceutical formulation. Since crystallization of a given complex may result in the isolation of multiple crystal forms, it is essential to characterize these forms with respect to their structures and physicochemical properties to optimize pharmaceutical candidate selection. Here, we report the preparation and characterization of two crystallographically distinct hydrated forms of an inclusion complex between β-cyclodextrin (β-CD) and the antifungal API fluconazole (FLU) as well as temperature-concentration conditions required for their individual isolation. Determination of crystal water contents was achieved using thermoanalytical methods. X-ray analyses revealed distinct structural differences between the triclinic (TBCDFLU, space group P1) and monoclinic (MBCDFLU, space group C2) crystal forms. Removal of the crystals from their mother liquors led to rapid dehydration of the MBCDFLU crystal, while the TBCDFLU crystal was stable, a result that could be reconciled with the distinct packing arrangements in the respective crystals. This study highlights (a) the importance of identifying possible multiple forms of a cyclodextrin API complex and controlling the crystallization conditions, and (b) the need to characterize such crystal forms to determine the extent to which their physicochemical properties may differ.


Biodirected Synthesis of Silver Nanoparticles Using Aqueous Honey Solutions and Evaluation of Their Antifungal Activity against Pathogenic

Grzegorz Czernel, Dominika Bloch, Arkadiusz Matwijczuk, Jolanta Cieśla, Monika Kędzierska-Matysek, Mariusz Florek, Mariusz Gagoś
PMID: 34299335   DOI: 10.3390/ijms22147715

Abstract

Silver nanoparticles (AgNPs) were synthesized using aqueous honey solutions with a concentration of 2%, 10%, and 20%-AgNPs-H2, AgNPs-H10, and AgNPs-H20. The reaction was conducted at 35 °C and 70 °C. Additionally, nanoparticles obtained with the citrate method (AgNPs-C), while amphotericin B (AmB) and fluconazole were used as controls. The presence and physicochemical properties of AgNPs was affirmed by analyzing the sample with ultraviolet-visible (UV-Vis) and fluorescence spectroscopy, scanning electron microscopy (SEM), and dynamic light scattering (DLS). The 20% honey solution caused an inhibition of the synthesis of nanoparticles at 35 °C. The antifungal activity of the AgNPs was evaluated using opportunistic human fungal pathogens
and
. The antifungal effect was determined by the minimum inhibitory concentration (MIC) and disc diffusion assay. The highest activity in the MIC tests was observed in the AgNPs-H2 variant. AgNPs-H10 and AgNPs-H20 showed no activity or even stimulated fungal growth. The results of the Kirby-Bauer disc diffusion susceptibility test for
strains indicated stronger antifungal activity of AgNPs-H than fluconazole. The study demonstrated that the antifungal activity of AgNPs is closely related to the concentration of honey used for the synthesis thereof.


In Silico Structural Modeling and Analysis of Interactions of

Olufunmilayo Olukemi Akapo, Joanna M Macnar, Justyna D Kryś, Puleng Rosinah Syed, Khajamohiddin Syed, Dominik Gront
PMID: 34360577   DOI: 10.3390/ijms22157811

Abstract

Cytochrome P450 monooxygenase CYP51 (sterol 14α-demethylase) is a well-known target of the azole drug fluconazole for treating cryptococcosis, a life-threatening fungal infection in immune-compromised patients in poor countries. Studies indicate that mutations in CYP51 confer fluconazole resistance on cryptococcal species. Despite the importance of CYP51 in these species, few studies on the structural analysis of CYP51 and its interactions with different azole drugs have been reported. We therefore performed in silico structural analysis of 11 CYP51s from cryptococcal species and other
. Interactions of 11 CYP51s with nine ligands (three substrates and six azoles) performed by Rosetta docking using 10,000 combinations for each of the CYP51-ligand complex (11 CYP51s × 9 ligands = 99 complexes) and hierarchical agglomerative clustering were used for selecting the complexes. A web application for visualization of CYP51s' interactions with ligands was developed (http://bioshell.pl/azoledocking/). The study results indicated that
CYP51s have a high preference for itraconazole, corroborating the in vitro effectiveness of itraconazole compared to fluconazole. Amino acids interacting with different ligands were found to be conserved across CYP51s, indicating that the procedure employed in this study is accurate and can be automated for studying P450-ligand interactions to cater for the growing number of P450s.


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